Cas no 61270-58-4 ((6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid structure
61270-58-4 structure
Nombre del producto:(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
Número CAS:61270-58-4
MF:C18H18N6O8S3
Megavatios:542.565919399261
MDL:MFCD00865008
CID:57653
PubChem ID:43594

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • Cefonicid
    • (6R,7R )-7-[(R)-mandelamido]-8-oxo-3-[[[1 - (sulfomethyl) -1 H-tetrazol-5-yl] thio] methyl]-5-thia-1-azabicyclo [4. 2. 0 ] oct-2-ene-2-carboxylic acid disodium salt
    • (7R)-7-(2-Hydroxy-2-phenylacetylamino)-6-oxo-3-{[1-(sulfomethyl)(1,2,3,4-tetraazol-5-ylthio)]methyl}-2H,7H,7aH-azetidino[2,1-b]1,3-thiazine-4-carboxylic acid
    • Cefodie
    • Monocid
    • Monocidur
    • Pratled
    • (6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFONICID [VANDF]
    • Monocef
    • CEFONICIDE
    • 6beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)ceph-3-em-4-carboxylic acid
    • (6R,7R)-7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • DB01328
    • CEFONICID [WHO-DD]
    • DYAIAHUQIPBDIP-AXAPSJFSSA-N
    • D07644
    • Cefonicidum
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BIDD:GT0667
    • BRN 1066181
    • UNII-6532B86WFG
    • SK&F 75073
    • Cefonicido
    • Cefonicid (INN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6-alpha,7-beta(R*)))-
    • Cefonicid [INN:BAN]
    • EN300-92950
    • Cefonicidum [INN-Latin]
    • (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEMBL1601
    • Cefonicido [INN-Spanish]
    • CEFONICID [INN]
    • CEFONICID [MI]
    • DTXSID7022758
    • SCHEMBL60350
    • (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-((1-(sulfomethyl)-1H-tetrazol-5-ylthio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[[(2R)-2-hydroxy-1-oxo-2-phenylethyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-5-tetrazolyl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-, (6R,7R)-
    • C06882
    • A833135
    • BRD-K34058848-304-03-1
    • Q5057286
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]thio}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-8-oxidanylidene-7-[[(2R)-2-oxidanyl-2-phenyl-ethanoyl]amino]-3-[[1-(sulfomethyl)-1,2,3,4-tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 61270-58-4
    • CHEBI:3491
    • GTPL12217
    • 6532B86WFG
    • Monocef (TN)
    • NS00011568
    • CS-0013514
    • BRD-K34058848-304-01-5
    • (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-((1-(sulfomethyl)tetrazol-5-yl)sulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefonicid, Sodium
    • Cefonicidum (INN-Latin)
    • 6beta-((2R)-2-hydroxy-2-phenylacetamido)-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)ceph-3-em-4-carboxylic acid
    • Monocid (TN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6alpha,7beta(R*)))-
    • DTXCID302758
    • Sodium Cefonicid
    • (6R,7R)-7-((2R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-(((1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefonicido (INN-Spanish)
    • HY-B1300A
    • (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • J01DA17
    • MDL: MFCD00865008
    • Renchi: InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1
    • Clave inchi: DYAIAHUQIPBDIP-AXAPSJFSSA-N
    • Sonrisas: O=C1N2C(C(O)=O)=C(CSC3=NN=NN3CS(=O)(O)=O)CS[C@@H]2[C@@H]1NC([C@H](O)C4=CC=CC=C4)=O

Atributos calculados

  • Calidad precisa: 542.03500
  • Masa isotópica única: 542.035
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 14
  • Recuento de átomos pesados: 35
  • Cuenta de enlace giratorio: 10
  • Complejidad: 999
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _1.9
  • Superficie del Polo topológico: 264A^2

Propiedades experimentales

  • Denso: 1.92
  • Punto de fusión: > 160°C
  • índice de refracción: 1.852
  • PSA: 263.89000
  • Logp: 0.49230
  • Disolución: Soluble in ethyl acetate

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-92950-0.05g
(6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
61270-58-4 95.0%
0.05g
$2755.0 2025-02-21

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd